![molecular formula C4H6F2O2S B13456510 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
2-[(2,2-Difluoroethyl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,2-Difluoroethyl)sulfanyl]acetic acid is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid typically involves the reaction of 2,2-difluoroethyl thiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom in chloroacetic acid. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.
化学反応の分析
Types of Reactions
2-[(2,2-Difluoroethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino acids, ethers.
科学的研究の応用
2-[(2,2-Difluoroethyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers.
作用機序
The mechanism by which 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The fluorine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. The thiol group can form strong interactions with metal ions and other electrophilic centers, facilitating various chemical transformations. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
類似化合物との比較
2-[(2,2-Difluoroethyl)sulfanyl]acetic acid can be compared with other fluorinated organic acids such as:
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound also contains fluorine atoms and exhibits similar reactivity but has a different functional group (sulfonyl) that imparts distinct chemical properties.
2,2-Difluoroacetic acid: Lacks the thiol group, making it less versatile in certain chemical reactions.
2,2,2-Trifluoroacetic acid: Contains three fluorine atoms, making it more acidic and reactive in different contexts.
The uniqueness of this compound lies in its combination of fluorine atoms and a thiol group, which provides a unique set of reactivity and stability characteristics that are valuable in various applications.
特性
分子式 |
C4H6F2O2S |
|---|---|
分子量 |
156.15 g/mol |
IUPAC名 |
2-(2,2-difluoroethylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H6F2O2S/c5-3(6)1-9-2-4(7)8/h3H,1-2H2,(H,7,8) |
InChIキー |
JQBYFKIUZCJFSF-UHFFFAOYSA-N |
正規SMILES |
C(C(F)F)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B13456433.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13456439.png)
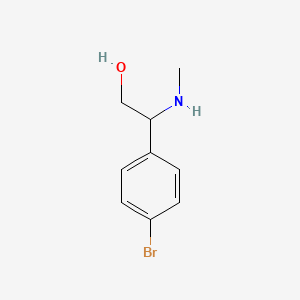
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13456445.png)
![3-((Allyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13456451.png)
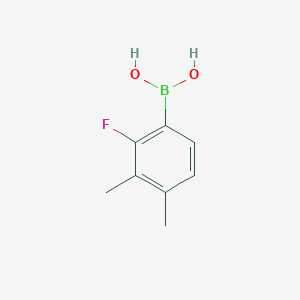
![2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456476.png)
![N-[2-(4-tert-butylphenyl)ethyl]-2-{1-methyl-2-azabicyclo[2.1.1]hexan-2-yl}acetamide](/img/structure/B13456482.png)
![tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride](/img/structure/B13456494.png)
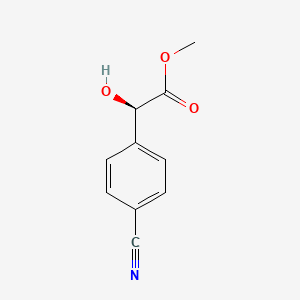
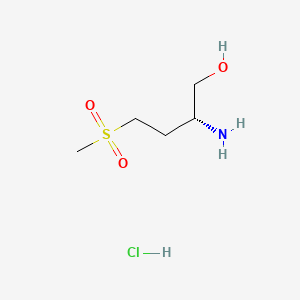
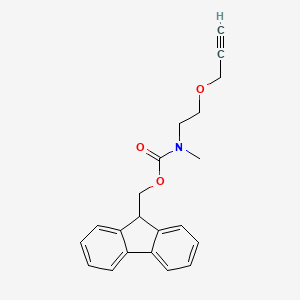
![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
![Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13456528.png)
